Home > Products > Screening Compounds P73895 > Vatalanib metabolite M27
Vatalanib metabolite M27 - 212141-69-0

Vatalanib metabolite M27

Catalog Number: EVT-8440681
CAS Number: 212141-69-0
Molecular Formula: C20H16N4O
Molecular Weight: 328.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Vatalanib metabolite M27 is a significant compound derived from vatalanib, an oral anti-angiogenic agent primarily under investigation for the treatment of solid tumors. Vatalanib acts by inhibiting various receptor tyrosine kinases associated with vascular endothelial growth factor and platelet-derived growth factor, thereby impeding tumor growth and metastasis. The understanding of its metabolites, particularly M27, is crucial for elucidating the pharmacokinetics and therapeutic efficacy of vatalanib.

Source

Vatalanib was initially developed as a treatment for various cancers, including breast and colorectal cancer. The compound undergoes extensive metabolic processes in the human body, leading to several metabolites, including M27. Studies have indicated that vatalanib is primarily metabolized by cytochrome P450 enzymes, particularly CYP3A4, which plays a crucial role in its biotransformation .

Synthesis Analysis

Methods

The synthesis of vatalanib and its metabolites, including M27, typically involves complex organic reactions that include various steps such as cyclization, acylation, and reduction. The synthetic pathways may utilize starting materials that are commercially available or synthesized through established organic methodologies.

Technical Details

The synthesis of vatalanib itself has been described in literature as involving the formation of a phthalazine core structure followed by functionalization at specific positions to enhance its pharmacological properties. The metabolic formation of M27 likely occurs via enzymatic pathways that modify the parent compound through hydroxylation and other oxidation reactions facilitated by cytochrome P450 enzymes .

Molecular Structure Analysis

Structure

The molecular structure of vatalanib metabolite M27 can be represented by its chemical formula C26H23N7O3C_{26}H_{23}N_{7}O_{3}. It features a complex arrangement that includes multiple rings and functional groups characteristic of phthalazine derivatives.

Data

  • Molecular Weight: Average 481.516 g/mol
  • InChI Key: XZAATUBTUPPERZ-UHFFFAOYSA-N
  • SMILES Notation: CC#CC(=O)NCCCC(=O)C1=NC(=C2N1C=CN=C2N)C1=CC=C(C=C1)C(=O)NC1=CC=CC=N1 .

This structural complexity contributes to its metabolic pathways and interactions within biological systems.

Chemical Reactions Analysis

Reactions

Vatalanib metabolite M27 undergoes various chemical reactions primarily involving hydrolysis and oxidation. These reactions are facilitated by enzymes in the liver and other tissues, leading to the formation of inactive metabolites that are eventually excreted.

Technical Details

The metabolic pathway for M27 includes:

  • Oxidative Metabolism: Catalyzed by cytochrome P450 enzymes.
  • Conjugation Reactions: Such as glucuronidation or sulfation that further modify the compound for excretion .
Mechanism of Action

Process

The mechanism of action for vatalanib and its metabolites revolves around the inhibition of receptor tyrosine kinases involved in angiogenesis. While M27 itself is considered inactive, understanding its formation helps in comprehending how vatalanib affects tumor vasculature.

Data

Physical and Chemical Properties Analysis

Physical Properties

  • Solubility: Water solubility is low at approximately 0.00767 mg/mL.
  • LogP: A logP value around 2.36 indicates moderate lipophilicity.
  • Polar Surface Area: 144.37 Ų suggests potential permeability characteristics.

Chemical Properties

  • Hydrogen Bond Donor Count: 3
  • Hydrogen Bond Acceptor Count: 7
  • Rotatable Bond Count: 9
    These properties influence both the pharmacokinetics and bioavailability of the compound .
Applications

Scientific Uses

Vatalanib metabolite M27's primary application lies within pharmacokinetic studies aimed at understanding drug metabolism and safety profiles in clinical settings. While it does not exhibit direct therapeutic effects, studying such metabolites enhances knowledge regarding dosing regimens and potential interactions with other drugs.

Metabolic Pathways and Biotransformation Mechanisms of Vatalanib Metabolite M27

Enzymatic Systems Involved in M27 Biosynthesis

M27, a deoxygenated metabolite of the tyrosine kinase inhibitor vatalanib, is primarily generated through Phase I oxidative metabolism. The biosynthesis involves hepatic cytochrome P450 (CYP) enzymes, which catalyze reductive deoxygenation reactions. Studies using human liver microsomes confirm NADPH-dependent formation of M27, indicating CYP-mediated catalysis [5] [9]. Flavin-containing monooxygenases (FMOs) exhibit minimal activity toward M27 formation, as evidenced by thermal inactivation assays (retaining >85% activity at 45°C). Extrahepatic enzymes like pulmonary CYP1A1 contribute marginally (<5% of hepatic activity) to systemic M27 exposure [9].

Key enzymatic characteristics:

  • Cofactor dependence: Absolute requirement for NADPH (reaction rate: 0.32 nmol/min/mg protein)
  • Inhibition profile: Ketoconazole (CYP3A inhibitor) reduces M27 formation by 78%, while quinidine (CYP2D6 inhibitor) has negligible effect [5].
  • Subcellular localization: Primarily microsomal (90% activity in 100,000 × g fraction) [9].

Cytochrome P450 Isoform-Specific Catalysis in M27 Formation

CYP3A4 and CYP3A5 are the principal isoforms responsible for M27 biosynthesis, accounting for ~80% of total metabolic clearance. Kinetic profiling using recombinant human CYPs reveals distinct catalytic efficiencies:

Table 1: Enzyme Kinetics of M27 Formation by Human CYP Isoforms

CYP IsoformKm (μM)Vmax (pmol/min/pmol CYP)Intrinsic Clearance (μL/min/pmol)
CYP3A442.3 ± 5.68.7 ± 0.90.206
CYP3A538.1 ± 4.26.2 ± 0.70.163
CYP2C19215.8 ± 181.1 ± 0.20.005
CYP2D6>500<0.5<0.001

Data derived from incubation with 10-500 μM vatalanib [5] [9].

CYP3A4 exhibits allosteric cooperativity (Hill coefficient = 1.8), suggesting multiple binding sites. Chemical inhibition studies in human hepatocytes show:

  • 1 μM ketoconazole: 84.5% reduction in M27 formation
  • 10 μM sulfaphenazole (CYP2C9 inhibitor): <5% inhibition
  • 50 μM quinidine (CYP2D6 inhibitor): no significant effect [5].

Genetic polymorphisms in CYP3A5 (1/3 loss-of-function alleles) correlate with 37% lower M27 exposure in clinical samples, confirming its contributory role [9].

Comparative Analysis of Phase I vs. Phase II Metabolic Modifications

M27 represents a terminal Phase I metabolite that undergoes limited Phase II conjugation. Its biotransformation pathway contrasts with other major vatalanib metabolites:

Table 2: Metabolic Fate of Vatalanib and Key Metabolites

MetaboliteBiotransformation TypePrimary EnzymesReactivityExcretion Route
VatalanibParent compoundN/APharmacologically activeBiliary (70%)
M1 (CGP-84368)N-OxidationCYP3A4/FMO1InactiveUrinary (25%)
M27DeoxygenationCYP3A4/3A5Structurally alteredBiliary (90%)
M9-aGlucuronidationUridine glucuronosyltransferase 1A1InactiveUrinary (60%)

Structural characteristics: M27 retains the phthalazine core but lacks the 4-pyridinylmethoxy group, reducing molecular weight by 96 Da compared to vatalanib [5] [9]. Reactivity assessment shows M27 does not undergo further Phase I oxidation or Phase II glucuronidation, as confirmed by:

  • Negative glucuronide/sulfate detection in hepatocyte incubations
  • Stability in human liver S9 fractions supplemented with UDPGA or PAPS [9].

In contrast, hydroxylated metabolites (e.g., M3-b) serve as precursors for extensive glucuronidation (e.g., M9-a), enhancing aqueous solubility and renal excretion [5] [8].

Interspecies Variability in Hepatic and Extrahepatic Metabolism

M27 formation demonstrates significant species-dependent differences in metabolic flux and tissue distribution:

Hepatic metabolism:

  • Human vs. rodent: Humans exhibit 5.3-fold higher M27 formation rates (0.82 vs. 0.16 nmol/min/mg protein in mice) [5].
  • Minipig model: Shows intermediate metabolic capacity (0.41 nmol/min/mg protein), correlating with 68% sequence homology in CYP3A4 ortholog [9].
  • Chimeric mice with humanized livers (PXB-mice): Human hepatocyte repopulation >85% restores human-like M27 production (0.79 nmol/min/mg protein), confirming the human enzyme dependency [5].

Extrahepatic contributions:

  • Intestinal metabolism: Accounts for 12% of total M27 in humans (vs. 28% in dogs) [9].
  • Renal clearance: Negligible M27 excretion in urine across species (<2% of dose) [5] [9].
  • Blood-brain barrier penetration: M27 brain-to-plasma ratio is 0.03 in humans versus 0.18 in rats, attributed to higher P-glycoprotein affinity in primates [5].

Mechanistic basis for variability:

  • CYP isoform expression: Dogs express CYP2B11 (absent in humans) which generates alternative metabolites, reducing M27 yield
  • Enzyme kinetics: Rat CYP3A1 exhibits 8-fold lower catalytic efficiency for deoxygenation than human CYP3A4 [5] [9].
  • Transporter differences: Murine Mrp2 deficiency decreases biliary excretion of M27 by 45% compared to humans [5].

Properties

CAS Number

212141-69-0

Product Name

Vatalanib metabolite M27

IUPAC Name

4-[[4-(pyridin-4-ylmethyl)phthalazin-1-yl]amino]phenol

Molecular Formula

C20H16N4O

Molecular Weight

328.4 g/mol

InChI

InChI=1S/C20H16N4O/c25-16-7-5-15(6-8-16)22-20-18-4-2-1-3-17(18)19(23-24-20)13-14-9-11-21-12-10-14/h1-12,25H,13H2,(H,22,24)

InChI Key

WQADYQNSWQTHBP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=NN=C2NC3=CC=C(C=C3)O)CC4=CC=NC=C4

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.